2,2-Dimethyl-3-(p-tolyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

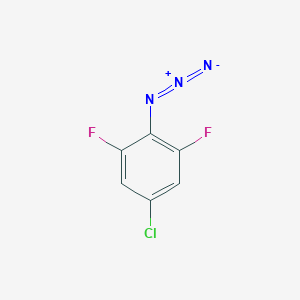

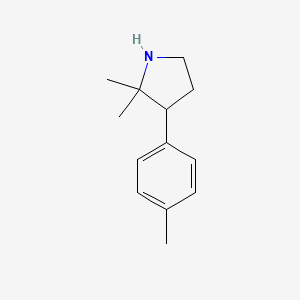

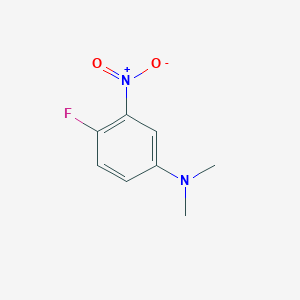

“2,2-Dimethyl-3-(p-tolyl)pyrrolidine” is a chemical compound with the molecular formula C13H19N. It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle .

Synthesis Analysis

Pyrrolidine derivatives, including “this compound”, are synthesized using various strategies . These strategies include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes two methyl groups and a p-tolyl group.Scientific Research Applications

Molecular Structure and Spectroscopy

Research has demonstrated the importance of pyrrole analogues in understanding molecular structure and spectroscopic properties. For instance, studies involving pyrroles, including compounds similar to 2,2-Dimethyl-3-(p-tolyl)pyrrolidine, have explored their detailed molecular structures through X-Ray diffraction and various spectroscopic methods such as IR, Raman, UV, and fluorescence. These studies reveal the stability and electronic properties of these molecules, aiding in the prediction of their bioactivity against specific targets (Srikanth et al., 2020).

Organic Synthesis

In the realm of organic synthesis, pyrrolidine derivatives, including those structurally related to this compound, have been utilized in highly regio- and enantioselective organocatalytic reactions. For example, the use of pyrrolidine-based catalysts has facilitated the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing the utility of pyrrolidine derivatives in synthesizing complex organic molecules with high yield and selectivity (Chowdhury & Ghosh, 2009).

Photogeneration of Hydrogen from Water

In the context of sustainable energy, pyrrolidine derivatives have been investigated for their role in photocatalytic systems for hydrogen production. Research involving platinum(II) terpyridyl acetylide chromophores and molecular cobalt catalysts highlights the potential of pyrrolidine-based compounds in enhancing the efficiency of visible light-driven hydrogen production from water. This illustrates the application of pyrrolidine derivatives in developing renewable energy solutions (Du, Knowles, & Eisenberg, 2008).

Drug Development and Bioactivity

Furthermore, pyrrolidine derivatives have been explored for their bioactivity and potential in drug development. Novel pyrrolidines linked to 1,2,3-triazole derivatives have shown significant in vitro anti-proliferative activities against human cancer cells, suggesting their utility in designing new therapeutic agents (Ince et al., 2020).

Polymer Chemistry

In polymer chemistry, the synthesis of novel polyesters based on nitrogen-containing heterocycles, including pyrrolidine derivatives, has been researched. These studies demonstrate the potential of pyrrolidine-based polyesters in various applications, possibly extending to materials possessing biological activity (Sugralina et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for 2,2-Dimethyl-3-(p-tolyl)pyrrolidine as well.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence a variety of biological activities .

Result of Action

Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .

properties

IUPAC Name |

2,2-dimethyl-3-(4-methylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-9-14-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYQQNZKSNZVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)

![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)

![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)